3-(3,4-Dimethoxy-2-methylphenyl)prop-2-enoic acid
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Overview
Description
3-(3,4-Dimethoxy-2-methylphenyl)prop-2-enoic acid is an organic compound belonging to the class of cinnamic acids It is characterized by the presence of a propenoic acid group attached to a dimethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxy-2-methylphenyl)prop-2-enoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxy-2-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the propenoic acid group to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of halogen, nitro, or other substituent groups on the phenyl ring.
Scientific Research Applications
3-(3,4-Dimethoxy-2-methylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxy-2-methylphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, inhibit specific signaling pathways, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxycinnamic acid: Similar structure but lacks the methyl group on the phenyl ring.
Ferulic acid: Contains a hydroxyl group instead of a methoxy group on the phenyl ring.
Caffeic acid: Contains two hydroxyl groups on the phenyl ring.
Uniqueness
3-(3,4-Dimethoxy-2-methylphenyl)prop-2-enoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(3,4-dimethoxy-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O4/c1-8-9(5-7-11(13)14)4-6-10(15-2)12(8)16-3/h4-7H,1-3H3,(H,13,14) |
InChI Key |
RCSXTTALKLGEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C=CC(=O)O |
Origin of Product |
United States |
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